2-Nitrobenzofuran-5-ol
Overview
Description
2-Nitrobenzofuran-5-ol is a heterocyclic organic compound that features a benzofuran ring substituted with a nitro group at the second position and a hydroxyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrobenzofuran-5-ol can be achieved through several methods:
Electrophilic Nitration: This involves the nitration of benzofuran using a mixture of nitric acid and acetic acid.
Condensation Reactions: Another approach is the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization.
Oxidation of 2-(2-nitroethyl)phenols: This method involves the oxidation of 2-(2-nitroethyl)phenols to form the desired nitrobenzofuran.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Cyclization: The compound can undergo cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts and reducing agents like tin(II) chloride.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Cyclization: Cyclization often requires acidic or basic catalysts and elevated temperatures.
Major Products:
Reduction: 2-Aminobenzofuran-5-ol.
Substitution: Various ethers and esters depending on the substituents used.
Cyclization: Polycyclic benzofuran derivatives.
Scientific Research Applications
2-Nitrobenzofuran-5-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential antimicrobial, anticancer, and antiviral properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Mechanism of Action
The mechanism of action of 2-Nitrobenzofuran-5-ol involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-Nitrobenzofuran: Lacks the hydroxyl group at the fifth position.
5-Nitrobenzofuran: The nitro group is at the fifth position instead of the second.
2-Aminobenzofuran-5-ol: The nitro group is reduced to an amino group.
Uniqueness: 2-Nitrobenzofuran-5-ol is unique due to the presence of both the nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-nitro-1-benzofuran-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIGVICQJLBWQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193085 | |
Record name | 2-Nitro-5-hydroxybenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40024-32-6 | |
Record name | 2-Nitro-5-hydroxybenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040024326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-5-hydroxybenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of 2-Nitro-5-hydroxybenzofuran based on its name and the paper's title?
A1: While the paper itself doesn't explicitly provide spectroscopic data, we can infer some structural information:
- New Synthesis: The title "A New Synthesis of 2‐Nitro‐5‐hydroxybenzofurans" [] implies that this paper likely details a novel method for creating this specific compound, suggesting it might have properties of interest for further research, but the specific applications are not mentioned.
Q2: Does the paper provide information about the stability or material compatibility of 2-Nitro-5-hydroxybenzofuran?
A2: Unfortunately, the provided research article focuses solely on the synthesis methodology of 2-Nitro-5-hydroxybenzofuran []. It does not delve into its stability, material compatibility, or any potential applications. Further research would be needed to explore these aspects.
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